3,3'-Sulfonylbis(1-propanamine)
Overview
Description
3,3’-Sulfonylbis(1-propanamine) is an organic compound with the molecular formula C6H16N2O2S It is a sulfonamide derivative, characterized by the presence of a sulfonyl group (SO2) linked to two 1-propanamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfonylbis(1-propanamine) typically involves the reaction of 1-propanamine with a sulfonyl chloride derivative. One common method is the reaction of 1-propanamine with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of 3,3’-Sulfonylbis(1-propanamine) may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-Sulfonylbis(1-propanamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.
Scientific Research Applications
3,3’-Sulfonylbis(1-propanamine) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s sulfonamide structure makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Sulfonamide derivatives are known for their antibacterial properties, and 3,3’-Sulfonylbis(1-propanamine) may be explored for similar applications.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’-Sulfonylbis(1-propanamine) involves its interaction with biological molecules, particularly proteins and enzymes. The sulfonyl group can form strong interactions with amino acid residues, potentially inhibiting enzyme activity. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3’-Diaminodiphenyl sulfone: Another sulfonamide derivative with similar structural features.
3,3’-Sulfonyldianiline: A compound with a similar sulfonyl linkage but different amine groups.
Uniqueness
3,3’-Sulfonylbis(1-propanamine) is unique due to its specific combination of sulfonyl and 1-propanamine groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(3-aminopropylsulfonyl)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2S/c7-3-1-5-11(9,10)6-2-4-8/h1-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEUTDFTBBIPKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CS(=O)(=O)CCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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